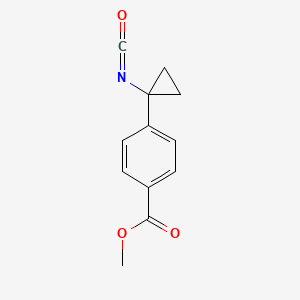
Methyl 4-(1-isocyanatocyclopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-isocyanatocyclopropyl)benzoate is an organic compound that features a benzoic acid core with a 1-isocyanatocyclopropyl group attached to the fourth position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and cyclopropylamine.
Formation of Isocyanate: Cyclopropylamine is treated with phosgene to form cyclopropyl isocyanate.
Esterification: Benzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl benzoate.
Coupling Reaction: The methyl benzoate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.
Types of Reactions:
Substitution Reactions: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates and ureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution and addition reactions.
Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-(1-isocyanatocyclopropyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition or protein labeling studies.
Comparison with Similar Compounds
Benzoic Acid, 4-Isocyanato-, Methyl Ester: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Isocyanate: Contains the cyclopropyl isocyanate group but lacks the benzoic acid core.
Methyl Benzoate: Contains the benzoic acid core and methyl ester group but lacks the isocyanate functionality.
Uniqueness: Methyl 4-(1-isocyanatocyclopropyl)benzoate is unique due to the presence of both the isocyanate and cyclopropyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11(15)9-2-4-10(5-3-9)12(6-7-12)13-8-14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHIMCYSVRCTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














